Dodecasodium;tetraborate

Description

Contextualization of Borate (B1201080) Chemistry in Modern Research

Borate chemistry represents a vast and dynamic field of scientific inquiry, underpinned by the unique ability of boron to form stable chemical bonds with oxygen in various coordinations. nih.gov Historically, borates have been known for their presence in minerals and their use in household products. webmd.com However, modern research has expanded the scope of borate chemistry into numerous advanced applications. acs.org Scientists are actively exploring borates for the development of novel optical materials, as their structural diversity allows for the engineering of properties like birefringence, which is crucial for modulating polarized light in telecommunications and microscopy. nih.govacs.org

The field has seen significant progress in synthesizing crystalline borates with unique structural motifs, such as edge-sharing BO₄ tetrahedra, which enriches the fundamental understanding of their structural chemistry. mdpi.com Furthermore, borate chemistry is integral to the transformation of biomass, where the interaction of boric acid with diols in plant materials can be harnessed to produce biofuels and other valuable chemicals. researchgate.net Borates also function as catalysts in key chemical reactions and are being investigated as photocatalysts for water decomposition, a critical area in renewable energy research. researchgate.netmdpi.com The sustained efforts of chemists have led to the documentation of over 3,900 borate-containing compounds, highlighting the chemical richness and technological potential of this class of materials. acs.org

Significance of Complex Sodium Borate Species in Chemical Science

Sodium borates are a prominent family of compounds resulting from the combination of sodium, boron, and oxygen, often incorporating water to form various hydrates. wikipedia.org The most widely recognized sodium borate is borax (B76245) (sodium tetraborate (B1243019) decahydrate), a compound with a long history of use in household cleaning agents, laundry boosters, and as a component in the manufacture of glass and ceramic glazes. webmd.comchemicalbook.comwikipedia.org

The significance of sodium borates in chemical science extends beyond these traditional roles. Their structures can be complex, often featuring intricate anionic frameworks of polymerized borate groups. wikipedia.org For instance, the anion in borax is more accurately described as [B₄O₅(OH)₄]²⁻, indicating covalently bonded hydroxyl groups, rather than a simple anhydrous salt with water of crystallization. wikipedia.orgwikipedia.org This capacity for forming complex, stable anions allows sodium borates to be used as buffer solutions in biochemistry, as a flux in metallurgy, and as fire retardants. chemicalbook.comacs.org

Furthermore, complex sodium borate species are of interest due to their interactions with organic molecules. They can form complexes with polyols, such as sugars, which is a foundational aspect of boron's biological role in plants. researchgate.netnih.gov This chemistry is also leveraged in industrial applications, for example, in the cross-linking of polymers like poly(vinyl alcohol). acs.org The diversity of crystalline sodium borates, with at least 13 identified in the Na₂O–B₂O₃–H₂O system at standard temperatures, underscores their chemical versatility and importance. wikipedia.org

Identification of Dodecasodium;tetraborate as a Compound of Specific Research Interest

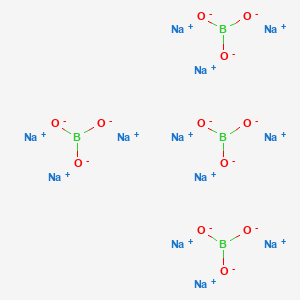

Within the extensive family of sodium borates, this compound has been identified as a compound of specific, albeit specialized, research interest. The name itself, appearing in chemical databases and patents, points to a distinct stoichiometry of twelve sodium ions per tetraborate unit. google.comangenechemical.comgoogle.com Chemical information sources provide molecular formulas such as B₄Na₁₂O₁₂ for the anhydrous form and B₄H₂₀Na₁₂O₂₂ for a hydrated version, often named this compound;decahydrate (B1171855). angenechemical.comsmolecule.com

This compound's interest appears primarily in applied materials science. For example, patents describe its use in modifying the properties of cellulosic materials, where it is impregnated into a structure to confer fire resistance. google.com It has also been noted in the context of creating cement-based multilayer assemblies for building facades. google.com The compound is listed by chemical suppliers as a research chemical, indicating its availability for laboratory investigation. smolecule.com While not as widely studied as common borates like borax, its appearance in patent literature and chemical catalogs suggests a niche role in the development of materials with specific functionalities. The name is also associated with the dodecasodium salt of phytic acid in some biochemical research contexts, highlighting the importance of precise identification through CAS numbers or detailed structural formulas. nih.govkoreascience.krtheses.fr

Scope and Structure of the Research Outline

This article provides a focused examination of the chemical compound this compound. The content is strictly structured to first contextualize the broader field of borate chemistry and the significance of complex sodium borates. It then identifies this compound as a specific entity within this class, drawing upon information from patents and chemical data repositories. The scope is confined to the chemical identity and research context of the compound, adhering to the outlined sections without delving into unrequested topics.

Structure

2D Structure

Properties

Molecular Formula |

B4Na12O12 |

|---|---|

Molecular Weight |

511.1 g/mol |

IUPAC Name |

dodecasodium;tetraborate |

InChI |

InChI=1S/4BO3.12Na/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 |

InChI Key |

FYSNRPHRLRVCSW-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Historical and Conceptual Evolution of Dodecasodium;tetraborate Research

Early Investigations into Polyborate Chemistry and Sodium Borate (B1201080) Systems

The scientific inquiry into polyborate chemistry began with the study of naturally occurring borate minerals, most notably borax (B76245). Historically, borax was known to ancient civilizations, but its systematic study began in the 18th and 19th centuries. borax.comresearchgate.net The discovery of vast borate deposits in regions like Death Valley, California, in the 19th century spurred significant commercial and scientific interest. researchgate.netrsc.org

Early researchers grappled with the complex nature of borate solutions. The composition of these solutions was found to vary with factors such as concentration, pH, and temperature, leading to the formation of various polyborate ions. researchgate.netasianpubs.org Initially, sodium borates were often described using a simple oxide formula, such as xNa₂O·yB₂O₃·zH₂O. wikipedia.org This notation, while useful for stoichiometric representation, often failed to capture the true structural complexity of the borate anions. wikipedia.orgwikipedia.org For instance, borax was commonly referred to as sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O), a name that did not accurately reflect its true structure containing the [B₄O₅(OH)₄]²⁻ anion. wikipedia.orgwikipedia.org

The development of phase diagrams for the Na₂O-B₂O₃-H₂O system was a crucial step in understanding the conditions under which different sodium borate hydrates crystallize. wikipedia.org These early studies laid the groundwork for comprehending the fundamental principles of polyborate chemistry.

Discovery and Initial Characterization of High-Sodium Borate Stoichiometry and Structure

The term "Dodecasodium;tetraborate" implies a compound with a very high sodium-to-boron ratio. While a discrete compound with this specific name is not found in established chemical literature, the Na₂O-B₂O₃ phase diagram reveals the existence of highly alkaline sodium borates. As the proportion of sodium oxide (Na₂O) in a borate melt increases, the borate structures become less polymerized. acs.orgacs.org

Early 20th-century research involving the fusion of boric oxide (B₂O₃) with sodium carbonate (Na₂CO₃) led to the identification of crystalline compounds with definite compositions, such as anhydrous borax (Na₂B₄O₇ or Na₂O·2B₂O₃) and sodium octaborate (Na₂B₈O₁₃ or Na₂O·4B₂O₃). wikipedia.org Further investigations into the high-sodium region of the phase diagram led to the characterization of compounds like sodium metaborate (B1245444) (NaBO₂ or Na₂O·B₂O₃) and trisodium (B8492382) orthoborate (Na₃BO₃ or 3Na₂O·B₂O₃). wikipedia.orgacs.org

The structural elucidation of these compounds became possible with the advent of X-ray crystallography. These studies revealed that borate anions consist of trigonal BO₃ and tetrahedral BO₄ units linked in various ways to form complex structures. researchgate.netwikipedia.org For instance, the structure of borax was found to contain two four-coordinate and two three-coordinate boron atoms. wikipedia.orgrockidentifier.com The understanding of these fundamental building blocks was essential to deciphering the structures of more complex polyborates. A significant discovery in this area was the identification of the [B₁₂O₂₄] unit, found in the compound Na₈[B₁₂O₂₀(OH)₄], which was first reported in 1979. acs.org

The table below summarizes some of the key sodium borate compounds characterized through historical research, highlighting the progression towards higher sodium content.

| Common Name | Chemical Formula | Oxide Notation | Na₂O Mole Fraction |

| Boric Acid | B(OH)₃ | 0.5B₂O₃·1.5H₂O | 0 |

| Borax (Decahydrate) | Na₂[B₄O₅(OH)₄]·8H₂O | Na₂O·2B₂O₃·10H₂O | 0.333 |

| Sodium Metaborate | NaBO₂ | Na₂O·B₂O₃ | 0.5 |

| Trisodium Orthoborate | Na₃BO₃ | 3Na₂O·B₂O₃ | 0.75 |

This table illustrates the increasing ratio of sodium oxide to boric oxide in characterized sodium borate compounds.

Evolution of Methodologies in this compound Synthesis and Analysis

The synthesis of sodium borates has evolved from early methods involving the dissolution and recrystallization of natural ores to more controlled laboratory and industrial processes. britannica.com High-temperature fusion of sodium carbonate and boric oxide or borax has been a common method for preparing anhydrous sodium borates. wikipedia.org The precise control of temperature and reactant ratios is critical in obtaining specific crystalline phases, as indicated by phase diagram studies. acs.orgmdpi.com

The analytical techniques used to study sodium borate systems have also seen significant advancements. Early methods relied on wet chemical analysis and melting point determinations. wikipedia.org The development of spectroscopic techniques has been pivotal in understanding the speciation of polyborates in aqueous solutions and melts.

Raman Spectroscopy: This technique has been instrumental in identifying the various polyborate species present in solution under different conditions of temperature and pH. rsc.orgacs.org It has allowed for the quantitative analysis of species like [B₃O₃(OH)₄]⁻, [B₄O₅(OH)₄]²⁻, and [B₅O₆(OH)₄]⁻. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Boron-11 NMR has been a powerful tool for studying the coordination of boron atoms (trigonal vs. tetrahedral) in both crystalline and glassy borates.

X-ray Diffraction (XRD): Single-crystal and powder XRD have been essential for determining the precise atomic arrangements in crystalline sodium borates, providing the foundation for understanding their structure-property relationships. acs.org

Inductively Coupled Plasma (ICP) Techniques: ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are modern, highly sensitive methods for the elemental analysis of boron, crucial for quality control and research. ecetoc.org

These evolving analytical capabilities have been crucial in moving beyond simple stoichiometric descriptions to a detailed structural understanding of complex polyborate systems.

Milestones in Understanding this compound Chemical Reactivity and Applications

The chemical reactivity of sodium borates is largely dictated by their alkalinity and the nature of the polyborate anion. Highly alkaline borates, such as those with a high sodium content, exhibit distinct properties and have found specialized applications.

A significant area of research has been the reactivity of sodium borate melts at elevated temperatures. uow.edu.au Studies on the decarbonation reactions of sodium carbonate with sodium borates have been important for industrial processes like autocausticizing in the paper industry. acs.orgacs.orgwmich.edu These reactions involve the formation of more sodium-rich borates, such as trisodium borate, at high temperatures. acs.orgacs.org

The applications of highly alkaline borates are diverse:

Industrial Cleaning: Their high pH makes them effective in metal cleaning formulations for removing oils and grease. wikidoc.org

Fluxing Agents: In metallurgy, they are used as fluxes to dissolve metal oxides. britannica.comwikidoc.org

Glass and Ceramics: Sodium borates are fundamental components in the manufacture of borosilicate glasses and ceramic glazes, where they modify properties like melting point and thermal expansion. americanborate.com

Flame Retardants: Borates are used as flame retardants in various materials.

Agriculture: Boron is an essential micronutrient for plants, and various sodium borates are used in fertilizers. iupac.org

Corrosion Inhibition: Borates can form protective films on metal surfaces, inhibiting corrosion, which is a critical application in industrial fluids and nuclear power plants. borax.comborax.com

The timeline below highlights some key milestones in the journey of understanding and utilizing sodium borates.

| Year/Period | Milestone | Significance |

| Ancient Times | Use of natural borax. borax.comresearchgate.net | Early recognition of the utility of borate minerals. |

| 1808 | Isolation of boron by Davy, and Gay-Lussac and Thénard. britannica.comtaylorandfrancis.com | Fundamental discovery paving the way for the study of boron compounds. |

| Mid-19th Century | Discovery of large borate deposits in the Americas. researchgate.netresearchgate.net | Enabled large-scale commercial production and research. |

| Late 19th Century | First use of borates in borosilicate glass by Otto Schott. americanborate.com | A major and enduring application of borates. |

| Early 20th Century | Systematic studies of the Na₂O-B₂O₃ phase diagram. wikipedia.org | Provided a scientific basis for synthesizing specific sodium borate compounds. |

| Mid-20th Century | Application of X-ray crystallography to borate structures. wikipedia.org | Revealed the complex anionic structures of polyborates. |

| Late 20th Century | Development of advanced spectroscopic techniques (Raman, NMR). rsc.orgacs.org | Allowed for detailed speciation analysis in solutions and melts. |

| 1979 | Discovery of the [B₁₂O₂₄] unit in a sodium borate. acs.org | Expanded the known structural diversity of polyborates. |

Synthetic Methodologies for Dodecasodium;tetraborate

Hydrothermal Synthesis Routes for Crystalline Dodecasodium;tetraborate (B1243019)

Hydrothermal synthesis is a promising method for crystallizing complex inorganic compounds from high-temperature aqueous solutions under high vapor pressures. For a hypothetical dodecasodium tetraborate, this would involve the reaction of a boron source (e.g., boric acid, sodium tetraborate) with a sodium source (e.g., sodium hydroxide) in a sealed autoclave.

Reaction Principle: The high temperature and pressure increase the solubility of reactants and facilitate the formation of complex borate (B1201080) anions, which can then crystallize with an excess of sodium ions upon controlled cooling. A patent for the preparation of basic lithium pentaborate mentions a hydrothermal synthesis method, suggesting the applicability of this technique to other alkali metal borates. google.com

Potential Reactants and Conditions:

Boron Source: Boric acid (H₃BO₃), Sodium Tetraborate (Na₂B₄O₇)

Sodium Source: Sodium Hydroxide (B78521) (NaOH)

Solvent: Deionized water

Temperature Range: 100-300 °C

Pressure: Autogenous

pH: Highly alkaline to favor the incorporation of a large number of sodium ions.

Solid-State Reaction Pathways for Dodecasodium;tetraborate Formation

Solid-state reactions involve the thermal reaction of solid precursors to form a new solid product. This method is commonly used for the synthesis of metal oxides and salts. The synthesis of sodium metaborate (B1245444) (NaBO₂) from borax (B76245) (Na₂B₄O₇) and sodium hydroxide (NaOH) via a solid-state reaction has been investigated, providing a basis for this approach. researchgate.net

Reaction Principle: Intimate mixing of powdered reactants followed by heating allows for diffusion and reaction at the grain interfaces to form the desired product.

Hypothetical Reaction: A stoichiometric mixture of a sodium salt (e.g., sodium carbonate or sodium oxide) and a boron compound (e.g., boron trioxide or sodium tetraborate) would be required.

xNa₂O + yB₂O₃ → 2NaₓB₂ᵧO₃ₓ+ᵧ

Key Considerations:

Reactant Homogeneity: Thorough grinding and mixing are crucial.

Reaction Temperature: Needs to be high enough for diffusion but below the melting point of the product.

Atmosphere: Control of the atmosphere (e.g., inert gas) may be necessary to prevent side reactions.

A study on a highly stable sodium solid-state electrolyte based on a dodeca/deca-borate equimolar mixture highlights the potential for creating complex borate structures through solid-state methods. rsc.org

Controlled Precipitation and Crystallization Techniques for this compound

Controlled precipitation from a supersaturated solution is a common method for obtaining crystalline solids. For a highly sodium-rich compound, this would likely involve creating a solution with a high concentration of both sodium and borate ions and then inducing precipitation.

Methodology: This could be achieved by:

Solvent Evaporation: Slowly evaporating the solvent from a solution containing the precursors.

Cooling Crystallization: Preparing a saturated solution at a high temperature and then cooling it to induce crystallization. A patent describes a process where a cellulosic foam is soaked in a saturated sodium tetraborate solution at a moderately high temperature, and upon cooling, sodium tetraborate particles precipitate within the structure. google.com

pH Adjustment: Altering the pH of the solution can change the solubility of borate species and trigger precipitation. google.com

A patent for preparing sodium tetraborate as a pH standard reagent details a process involving dissolving industrial borax, reacting it with sodium carbonate, and then inducing crystallization. google.com This demonstrates the use of precipitation for purifying and obtaining specific borate compounds.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. Applying these principles to the synthesis of dodecasodium tetraborate would involve:

Use of Safer Solvents: Utilizing water as a solvent is a key green chemistry principle.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis of an inorganic salt, the use of readily available and less hazardous starting materials is a relevant concept. For instance, using borax, a naturally occurring mineral, as a starting material could be considered a green approach.

Waste Minimization: Designing the synthesis to have a high atom economy, where most of the atoms from the reactants are incorporated into the final product.

Research into the use of boric acid to neutralize catalysts and bind byproducts in biodiesel production showcases an application of borates in greener processes. bridgew.edu

Influence of Reaction Parameters on this compound Purity, Morphology, and Yield

The properties of the synthesized dodecasodium tetraborate would be highly dependent on the reaction parameters.

| Reaction Parameter | Influence on Purity, Morphology, and Yield |

| Reactant Concentration | Affects the rate of reaction and the degree of supersaturation in precipitation methods, influencing crystal size and yield. |

| Temperature | Controls the reaction kinetics and solubility of reactants and products. In hydrothermal synthesis, it influences the final crystalline phase. |

| pH | Determines the specific borate species present in the solution, which is crucial for the formation of the desired product. |

| Reaction Time | Affects the completeness of the reaction and the size and perfection of the crystals. |

| Agitation/Stirring | Ensures homogeneity of the reaction mixture, leading to more uniform products. |

Preparation of this compound Nanostructures and Thin Films

The synthesis of nanostructures and thin films of dodecasodium tetraborate would require specialized techniques.

Nanostructures:

Template-assisted Synthesis: Using a porous template, such as a cellulosic sponge, to guide the precipitation of nanoparticles. google.com

Microemulsion Method: Using a microemulsion system to create nano-sized reactors for the synthesis of nanoparticles.

Thin Films:

Chemical Vapor Deposition (CVD): While more common for volatile compounds, it could potentially be adapted if suitable volatile precursors for sodium and boron can be found. chemie-brunschwig.ch

Sol-Gel Method: Involves the formation of a sol (a colloidal suspension of solid particles) that is then deposited onto a substrate to form a gel and, after drying and heat treatment, a thin film.

Spin Coating/Dip Coating: Depositing a solution containing the precursors onto a substrate and then spinning or dipping to create a thin layer, followed by solvent evaporation and thermal treatment.

The formation of a thin film of lipids by precipitation is a technique used in biochemical analyses and could be conceptually adapted. nih.gov

Advanced Structural Elucidation and Polymorphism of Dodecasodium;tetraborate

Single-Crystal X-ray Diffraction Analysis of Dodecasodium;tetraborate (B1243019) Crystal Systems

Single-crystal X-ray diffraction (SC-XRD) provides definitive atomic-level information on the crystal structure of sodium tetraborate polymorphs. The high-temperature anhydrous form (α-Na₂B₄O₇) has been synthesized and its structure determined. iucr.org This analysis revealed a complex framework consisting of two independent, infinite, and interlinking boron-oxygen networks. iucr.org Sodium atoms are positioned between these networks, providing structural integrity through coordination with oxygen atoms. iucr.org

Different polymorphs of anhydrous sodium tetraborate have been identified, each with a distinct crystal system. jst.go.jpnii.ac.jp For example, α-Na₂B₄O₇ and γ-Na₂B₄O₇ both crystallize in the triclinic space group P1̅, but with different unit cell dimensions. jst.go.jpnii.ac.jp The hydrated decahydrate (B1171855) form (borax) crystallizes in the monoclinic system. wikipedia.orgcrystalls.info

Table 1: Crystallographic Data for Sodium Tetraborate Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Anhydrous (high temp) | Na₂B₄O₇ | Monoclinic | P2₁/a | 6.507 | 17.796 | 8.377 | 90 | 96.57 | 90 | iucr.org |

| α-Na₂B₄O₇ | Na₂B₄O₇ | Triclinic | P1̅ | 6.5489 | 8.6261 | 10.4909 | 93.254 | 94.866 | 90.838 | jst.go.jp |

| γ-Na₂B₄O₇ | Na₂B₄O₇ | Triclinic | P1̅ | 6.7123 | 9.6052 | 13.270 | 104.183 | 91.560 | 106.501 | jst.go.jp |

Powder X-ray Diffraction for Polymorph Identification and Phase Analysis of Dodecasodium;tetraborate

Powder X-ray diffraction (PXRD) is a crucial tool for identifying different phases and monitoring transformations between polymorphs of sodium tetraborate, particularly during thermal treatment. When borax (B76245) (decahydrate) is heated, its PXRD pattern changes distinctly as it undergoes dehydration. minsocam.orggeoscienceworld.org

Studies using in-situ high-temperature synchrotron X-ray diffraction show that the diffraction peaks for borax remain stable up to approximately 353 K. minsocam.orggeoscienceworld.org Above this temperature, the peaks corresponding to borax gradually decrease in intensity, while new peaks corresponding to tincalconite (the pentahydrate form) begin to appear. geoscienceworld.org The borax peaks eventually disappear around 403 K. minsocam.orggeoscienceworld.org As the temperature increases further, the tincalconite peaks also weaken and vanish by about 180°C (453 K), leading to an amorphous phase before the eventual crystallization of anhydrous sodium tetraborate at higher temperatures. jst.go.jp

Neutron Diffraction Studies for Light Atom Localization in this compound Structures

Neutron diffraction is particularly powerful for locating light atoms, such as hydrogen, which are difficult to pinpoint accurately with X-ray diffraction. A single-crystal neutron diffraction study of sodium tetraborate decahydrate (borax) provided precise locations for all hydrogen atoms within the structure. osti.gov This was critical for understanding the extensive hydrogen bonding network that stabilizes the crystal lattice. osti.gov

These studies confirm that the fundamental building block in hydrated borates is the [B₃O₃(OH)₅]²⁻ ring, which contains both BO₂(OH)₂ tetrahedra and BO₂OH triangles. geoscienceworld.org The precise localization of hydrogen (protons) and deuterium (B1214612) atoms helps to confirm the protonation of all non-shared oxygen atoms in these rings and details the geometry of the hydrogen bonds connecting the polyanions and water molecules. osti.govgeoscienceworld.org The ability of the ¹⁰B isotope to absorb thermal neutrons also makes borates subjects of interest in neutron shielding studies, further motivating neutron diffraction experiments. geoscienceworld.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Motifs

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is an excellent tool for probing the local coordination environment of boron atoms in sodium tetraborate structures. cas.cz The tetraborate anion contains two distinct boron sites: a three-coordinate trigonal planar (BO₃) site and a four-coordinate tetrahedral (BO₄) site. wikipedia.orgacs.org These two environments give rise to different signals in the ¹¹B MAS NMR spectrum. acs.org

The tetrahedral (B₄) site typically appears as a sharp peak at a higher field (lower ppm), while the trigonal (B₃) site results in a broader line shape at a lower field (higher ppm) due to a larger quadrupolar interaction. acs.org For borax, the analysis of the ¹¹B MAS spectrum yields distinct NMR parameters for the two sites. acs.orgrsc.org Advanced techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) can further enhance spectral resolution, aiding in the correct analysis of these complex spectra. cas.cz

Table 2: ¹¹B Solid-State NMR Parameters for Borax

| Boron Site | Coordination | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Coupling Constant (C_Q) (MHz) | Asymmetry Parameter (η_Q) | Ref. |

|---|---|---|---|---|---|

| B₃ | Trigonal | 19 ± 2 | 2.5 ± 0.1 | 0.09 ± 0.06 | acs.org |

Vibrational Spectroscopy (Raman and FTIR) for this compound Structure and Bonding

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding and structural units within sodium tetraborate. The spectra show characteristic bands corresponding to the stretching and bending vibrations of B-O bonds in both BO₃ and BO₄ units.

In FTIR spectra of borates, strong absorption bands in the 800-1100 cm⁻¹ range are indicative of tetrahedrally coordinated boron (BO₄), while bands in the 1100-1400 cm⁻¹ region are characteristic of trigonal boron (BO₃). nih.gov The spectrum of borax also displays bands in the 3200-3580 cm⁻¹ range, which are associated with the stretching vibrations of OH groups and water molecules. akjournals.com

Raman spectroscopy is also highly effective for studying borate (B1201080) species. The symmetric vibrational bands of boric acid, borate, and various polyborate ions like [B₃O₃(OH)₄]⁻ and [B₄O₅(OH)₄]²⁻ can be identified. acs.orgrsc.org For instance, boric acid salts exhibit an intense Raman band at 880 cm⁻¹. metrohm.com

Table 3: Selected Vibrational Band Assignments for Sodium Tetraborate and Related Species

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Ref. |

|---|---|---|---|

| ~3580, 3500, 3350, 3200 | FTIR | Stretching vibrations of OH groups and H₂O | akjournals.com |

| 1100 - 1400 | FTIR | B-O stretching in trigonal BO₃ units | nih.gov |

| 800 - 1100 | FTIR | B-O stretching in tetrahedral BO₄ units | nih.gov |

| 880 | Raman | Symmetric vibrational band of boric acid salt | metrohm.com |

Thermal Analysis Techniques (TG/DTA/DSC) for this compound Phase Transitions

Thermal analysis techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are used to study the phase transitions and dehydration processes of sodium tetraborate hydrates. The decomposition of borax (decahydrate) upon heating occurs in several distinct stages. akjournals.com

DSC analysis of borax shows a major endothermic peak with a maximum at approximately 349 K (76°C). minsocam.orggeoscienceworld.org This peak corresponds to the primary dehydration reaction and the phase transition from borax to tincalconite. geoscienceworld.org A second endothermic event, corresponding to the dehydration of tincalconite, begins around 383 K (110°C). geoscienceworld.org Thermogravimetric (TG) analysis confirms these steps through mass loss measurements. The first stage, occurring up to about 137°C, involves a significant weight loss of ~45% due to the release of hydration water. researchgate.net Subsequent weight loss occurs at higher temperatures as the remaining water and hydroxyl groups are removed. akjournals.comresearchgate.net An exothermic effect is often observed around 575°C (848 K), which is not associated with a change in mass but corresponds to the crystallization of amorphous anhydrous sodium diborate. akjournals.com

Table 4: Thermal Events in the Decomposition of Borax (Decahydrate)

| Temperature (approx.) | Technique | Observation | Process | Ref. |

|---|---|---|---|---|

| 349 K (76°C) | DSC | Large endothermic peak | Dehydration and phase transition of borax to tincalconite | minsocam.orggeoscienceworld.org |

| 383 K (110°C) | DSC | Start of second endothermic peak | Dehydration of tincalconite | geoscienceworld.org |

| Up to 137°C (410 K) | TG | ~45% mass loss | Release of hydration water | researchgate.net |

| 575°C (848 K) | DTA | Exothermic peak | Crystallization of amorphous Na₂O·2B₂O₃ | akjournals.com |

Investigation of this compound Hydrate (B1144303) Forms and Their Structural Interconversions

Sodium tetraborate is well-known for its various hydrate forms, primarily the decahydrate (borax, Na₂B₄O₇·10H₂O) and the pentahydrate (tincalconite, Na₂B₄O₇·5H₂O). crystalls.infodergipark.org.tr It is important to note that the chemical formulas are more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O for borax and Na₂[B₄O₅(OH)₄]·3H₂O for tincalconite, reflecting the complex anion structure. wikipedia.org

The interconversion between these hydrates is primarily driven by temperature. Borax, the decahydrate, is the stable form that crystallizes from aqueous solutions at room temperature. crystalls.info Upon heating above approximately 61°C (334 K), borax loses water and transforms into tincalconite. wikipedia.orggeoscienceworld.org This phase transition is readily observed through thermal analysis and in-situ XRD, as discussed in previous sections. geoscienceworld.org Further heating leads to the formation of an amorphous anhydrous phase, which upon continued heating, will crystallize into one of the anhydrous polymorphs like α-Na₂B₄O₇. wikipedia.orgakjournals.com The specific anhydrous phase that forms can depend on factors like the annealing temperature and duration. nii.ac.jp

Based on a comprehensive search, the chemical compound "this compound" does not appear to be a standard or recognized chemical name in scientific literature. The search results consistently refer to various forms of sodium tetraborate, most commonly anhydrous sodium tetraborate (Na₂B₄O₇) and its hydrated forms like borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O).

Therefore, it is not possible to provide an article on the "" as the subject of the request does not correspond to a known compound.

It is possible that "this compound" is a typographical error or a non-standard nomenclature. If you are referring to a specific known sodium borate compound, please provide the correct chemical formula or a standard chemical name to enable the generation of an accurate and relevant scientific article.

For context, theoretical predictions of crystal structures and stability for known sodium borates, such as the different polymorphic phases of anhydrous sodium tetraborate (α-, β-, γ-, δ-, and ε-Na₂B₄O₇), are subjects of scientific research. nii.ac.jp Computational studies, including ab initio quantum chemical calculations, are employed to investigate the structural stabilities of the fundamental building blocks of these compounds, which consist of BØ₃ triangles and BØ₄ tetrahedra (where Ø represents an oxygen atom). nii.ac.jp These theoretical approaches help in understanding phase transformations and the relative stability of different crystal structures. nii.ac.jp

Solution Chemistry and Aqueous Equilibria of Dodecasodium;tetraborate

Speciation of Borate (B1201080) Ions in Aqueous Solutions Containing Dodecasodium;tetraborate (B1243019)

Upon dissolution in water, sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O), which is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O, releases sodium ions (Na⁺) and the tetraborate anion, [B₄O₅(OH)₄]²⁻. This anion then reacts with water, establishing a complex equilibrium involving several borate species.

The primary equilibrium is between boric acid, B(OH)₃, and the tetrahydroxyborate ion, B(OH)₄⁻. As the total boron concentration increases, these monomeric species polymerize to form various polyborate anions. The significant borate species present in aqueous solutions include boric acid (B(OH)₃), the borate ion (B(OH)₄⁻), the triborate ion (B₃O₃(OH)₄⁻), the tetraborate ion (B₄O₅(OH)₄²⁻), and the pentaborate ion (B₅O₆(OH)₄⁻).

The relative concentration of these species is highly dependent on the total boron concentration and the pH of the solution. At low boron concentrations and in the pH range of 6-9, the dominant species are the neutral boric acid molecule and the single-charged borate anion. researchgate.net As the concentration of boron increases, polyborate anionic species become more significant. researchgate.net For instance, in a potassium tetraborate solution, as the total boron concentration increases, the mole fraction of the tetraborate ion, B₄O₅(OH)₄²⁻, also increases, becoming the most prevalent species at concentrations above 0.4 mol·kg⁻¹. acs.org

The distribution of these borate species as a function of pH for a solution with a total boron concentration of 0.1 M at 25°C is detailed in the table below.

Distribution of Borate Species vs. pH

| pH | B(OH)₃ (%) | B(OH)₄⁻ (%) | B₃O₃(OH)₄⁻ (%) | B₄O₅(OH)₄²⁻ (%) | B₅O₆(OH)₄⁻ (%) |

|---|---|---|---|---|---|

| 6 | ~99 | <1 | <1 | <1 | <1 |

| 7 | ~95 | ~5 | <1 | <1 | <1 |

| 8 | ~65 | ~25 | ~5 | ~5 | <1 |

| 9 | ~15 | ~50 | ~15 | ~15 | ~5 |

| 10 | <1 | ~75 | ~10 | ~10 | ~5 |

| 11 | <1 | ~90 | ~5 | ~5 | <1 |

Data is estimated based on graphical representations of borate speciation profiles. researchgate.netresearchgate.net

Influence of pH, Ionic Strength, and Temperature on Dodecasodium;tetraborate Solution Behavior

The behavior of sodium tetraborate solutions is significantly affected by pH, ionic strength, and temperature, which influence both the speciation of borate ions and the solubility of the salt.

pH: As illustrated in the section above, pH is the most critical factor determining the distribution of borate species. nih.govp-co2.org The dissolution of borax (B76245) in water produces a basic solution due to the hydrolysis of the tetraborate ion, which generates hydroxide (B78521) ions (OH⁻). stackexchange.com Increasing the borax concentration shifts the pH towards more alkaline values. researchgate.net This inherent pH buffering capacity makes sodium tetraborate solutions useful as pH standards and buffering agents in chemical laboratories.

Ionic Strength: The ionic strength of the solution, influenced by the concentration of dissolved salts like NaCl, affects the solubility of sodium tetraborate. Studies have shown that the solubility of borax changes in the presence of other salts. For example, comprehensive thermodynamic models have been developed to predict borax solubility in NaCl and Na₂SO₄ solutions up to high ionic strengths, which is crucial for applications in geochemistry and industrial brine processing. osti.govresearchgate.net These models require specific parameters to account for the interactions between borate ions and the major ions in the brine. osti.gov The presence of additional ions can lead to "salting-out" effects, which generally decrease the solubility of the salt.

Temperature: The solubility of sodium tetraborate is strongly dependent on temperature. The dissolution process is endothermic, meaning that solubility increases significantly with rising temperature. quizlet.com This property is fundamental to the industrial crystallization processes used to purify borax. The relationship between temperature and solubility is a key factor in determining the thermodynamic properties of the dissolution process.

Solubility of Sodium Tetraborate in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) |

|---|---|

| 10 | 1.6 |

| 20 | 2.5 |

| 30 | 3.8 |

| 40 | 6.1 |

| 50 | 9.5 |

| 60 | 15.0 |

| 80 | 35.1 |

| 100 | 52.0 |

Data is derived from solubility curves. stackexchange.com

Complexation Reactions Involving this compound with Metal Cations and Ligands

The stability of these metal-borate complexes is quantified by their stability constants (K*). Research has determined these constants for several alkali and alkaline-earth metals. The stability of these complexes often correlates with the charge density of the cation. nih.gov Borate also forms complexes with transition metal ions such as iron(III), copper(II), and nickel(II). tandfonline.comuri.edu The formation of these complexes can significantly impact the solubility and transport of these metals in aqueous environments.

Stability Constants (K*) of Metal-Borate Complexes at 25°C

| Cation | Stability Constant (K*) |

|---|---|

| Na⁺ | 0.44 ± 0.01 |

| Li⁺ | 0.89 ± 0.02 |

| K⁺ | -0.18 (log K) |

| Mg²⁺ | 13.6 ± 0.7 |

| Ca²⁺ | 11.4 ± 0.15 |

| Sr²⁺ | 3.47 ± 0.06 |

| Cu²⁺ | 4.1 (log K) |

| Fe³⁺ | 5.5 (log K) |

| Ni²⁺ | 1.6 (log K) |

| Zn²⁺ | 2.3 (log K) |

| Pb²⁺ | 2.5 (log K) |

| Cd²⁺ | 1.6 (log K) |

| Al³⁺ | 4.5 (log K) |

| Co²⁺ | 1.2 (log K) |

Values are K unless otherwise noted. Data compiled from multiple sources.* nih.govtandfonline.com

Borate ions also react with polyhydroxy compounds, such as carbohydrates (e.g., mannitol, sorbitol), to form stable complexes. This reaction is the basis for the titrimetric determination of boron. researchgate.net

Dissolution Mechanisms and Kinetics of this compound in Various Solvents

The dissolution of sodium tetraborate in water is a multi-step process. First, the crystalline solid dissolves to release sodium and tetraborate ions into the solution. studylib.net

Na₂[B₄O₅(OH)₄]·8H₂O(s) ⇌ 2Na⁺(aq) + [B₄O₅(OH)₄]²⁻(aq) + 8H₂O(l)

The tetraborate anion is a weak base and subsequently hydrolyzes, reacting with water to form boric acid and hydroxide ions, which establishes the pH of the solution. stackexchange.comstudylib.net

[B₄O₅(OH)₄]²⁻(aq) + 5H₂O(l) ⇌ 4B(OH)₃(aq) + 2OH⁻(aq)

The solubility of sodium tetraborate is not limited to water. It exhibits solubility in other polar solvents as well.

Solubility of Sodium Tetraborate in Various Solvents at 25°C

| Solvent | Solubility |

|---|---|

| Water | 3.1 g / 100 g |

| Methanol | 16.7 g / 100 g |

| Ethylene Glycol | 30 g / 100 g |

| Formamide | 4.06 g / 100 g |

Data from PubChem.

Thermodynamic Aspects of this compound Hydration and Dehydration in Solution

The dissolution of sodium tetraborate in water is an endothermic process, as indicated by its positive standard enthalpy of dissolution (ΔH°). quizlet.com This means that heat is absorbed from the surroundings when borax dissolves. The process is spontaneous, driven by a significant positive entropy change (ΔS°), which reflects the increase in disorder as the crystalline solid breaks down into solvated ions. quizlet.comprexams.com

The thermodynamic parameters for the dissolution can be determined by measuring the solubility product constant (Ksp) at different temperatures and applying the van't Hoff equation. alameda.edulabflow.com

ln(Ksp) = - (ΔH°/R)(1/T) + (ΔS°/R)

where R is the gas constant and T is the absolute temperature. A plot of ln(Ksp) versus 1/T yields a straight line from which ΔH° and ΔS° can be calculated. alameda.edulabflow.com The standard Gibbs free energy change (ΔG°) can then be determined using the equation ΔG° = ΔH° - TΔS°. prexams.com

Thermodynamic Parameters for the Dissolution of Borax in Water

| Parameter | Value |

|---|---|

| ΔH° (Enthalpy) | ~110 kJ/mol |

| ΔS° (Entropy) | ~380 J/K·mol |

| ΔG° (at 25°C) | Negative (indicating spontaneity) |

Literature values reported for the dissolution process. prexams.com

The hydration and dehydration processes are also critical. Borax (decahydrate) can reversibly dehydrate to form tincalconite (pentahydrate) at around 60% relative humidity and 20-25°C. geoscienceworld.org This dehydration is an endothermic process with a significant enthalpy change, making it a candidate for latent heat storage applications. geoscienceworld.org Further heating leads to the formation of anhydrous borax. A differential scanning calorimetry (DSC) curve shows a large endothermic peak around 349 K (76°C) corresponding to this major dehydration reaction. geoscienceworld.org

Colloidal Chemistry and Suspension Stability of this compound Particulates

The stability of suspensions containing sodium tetraborate particulates is governed by colloidal chemistry principles, primarily the electrostatic interactions between particles. The surface charge of the particles, quantified by the zeta potential (ζ), is a key indicator of suspension stability. A high absolute zeta potential (either positive or negative) results in strong electrostatic repulsion between particles, preventing aggregation and leading to a stable suspension.

The zeta potential of borax particles is highly dependent on the pH of the aqueous medium. As the pH changes, the surface chemistry of the particles is altered, leading to changes in surface charge. The isoelectric point (IEP) is the pH at which the zeta potential is zero. At the IEP, there is no electrostatic repulsion, and particles are most likely to agglomerate, leading to instability and high viscosity. bham.ac.uk For borax, the zeta potential is negative over a wide pH range, becoming more negative as the pH increases.

Zeta Potential of Borax Particles as a Function of pH

| pH | Zeta Potential (mV) |

|---|---|

| 2 | ~ -5 |

| 4 | ~ -15 |

| 6 | ~ -25 |

| 8 | ~ -35 |

| 10 | ~ -40 |

| 12 | ~ -45 |

Data estimated from graphical representations of zeta potential measurements. researchgate.net

The use of borate buffers is common in the preparation of stable colloidal systems, as they can control the pH and ionic strength, thereby influencing the surface charge and stability of suspended particles. nih.gov

Applications of Dodecasodium;tetraborate in Advanced Materials Science

Sodium Tetraborate (B1243019) as a Precursor in High-Performance Ceramic Synthesis

Sodium tetraborate is a crucial precursor and sintering aid in the fabrication of high-performance ceramics. Its primary function is to act as a flux, which lowers the melting point and viscosity of the ceramic raw materials, facilitating the formation of a liquid phase at lower temperatures. This liquid phase aids in the densification and grain growth of the ceramic body, leading to improved mechanical and thermal properties.

The role of sodium tetraborate in ceramic synthesis can be summarized in the following table:

| Property Affected | Mechanism of Action | Resulting Improvement |

| Sintering Temperature | Acts as a flux, lowering the melting point of the ceramic batch. | Enables lower processing temperatures, reducing energy consumption. |

| Densification | Promotes liquid phase sintering, aiding in particle rearrangement and pore elimination. | Leads to higher density and lower porosity in the final ceramic product. |

| Microstructure | Influences grain growth and phase formation. | Allows for the tailoring of the microstructure to achieve desired properties. |

| Mechanical Strength | Contributes to a stronger bond between ceramic particles. naturalpigments.com | Enhances the overall strength and durability of the ceramic component. naturalpigments.com |

Role of Sodium Tetraborate in Glass Melting, Vitrification, and Glaze Formulations

Sodium tetraborate is a fundamental component in the glass industry, where it is used in the production of various types of glasses, including borosilicate glass, and as a key ingredient in enamels and glazes. ceramic-glazes.comnih.gov As a source of boric oxide (B₂O₃), it acts as both a glass former and a flux.

In glass melting, the addition of sodium tetraborate (typically 5-20% boric oxide) significantly lowers the melting temperature of the silica-based batch, which reduces energy costs and improves the efficiency of the melting process. americanborate.comborax.com It also lowers the viscosity of the molten glass, making it more workable. americanborate.comborax.com Furthermore, boric oxide inhibits the devitrification or crystallization of the glass as it cools. americanborate.comborax.com

One of the most significant contributions of sodium tetraborate to glass properties is the reduction of the coefficient of thermal expansion. ceramic-glazes.comamericanborate.com This imparts high resistance to thermal shock, a key characteristic of borosilicate glasses used in laboratory equipment and cookware. borax.com

In glazes and enamels, boric oxide plays a unique multifunctional role. It initiates glass formation, reduces viscosity to ensure a smooth surface, and controls thermal expansion to ensure a good fit between the glaze and the ceramic body, preventing crazing. ceramic-glazes.com It also enhances the mechanical durability, chemical resistance, and brilliance of the glaze. ceramic-glazes.com Sodium tetraborate can also improve the color of glazes, for example, enhancing the blue of cobalt oxide. ceramic-glazes.com Different forms of sodium tetraborate, such as the pentahydrate and anhydrous forms, are used depending on the specific requirements of the formulation. borates.today

The following table summarizes the key functions of sodium tetraborate in glass and glaze production:

| Application | Function of Sodium Tetraborate (as a source of B₂O₃) | Key Benefits |

| Glass Melting | Fluxing agent, glass former, viscosity reducer, devitrification inhibitor. americanborate.comborax.com | Lower energy consumption, improved workability, enhanced clarity and durability. americanborate.com |

| Borosilicate Glass | Reduces coefficient of thermal expansion. americanborate.comborax.com | High resistance to thermal shock, chemical resistance. borax.com |

| Ceramic Glazes | Glass former, flux, viscosity stabilizer, reduces thermal expansion. ceramic-glazes.com | Smooth, durable, and brilliant glaze surface with good fit to the ceramic body. ceramic-glazes.comborates.today |

| Enamels | Promotes adhesion to metal substrates and enhances durability. | Strong, protective, and decorative coatings. |

Integration of Sodium Tetraborate in Polymer Composite Materials Development

Sodium tetraborate is utilized as a crosslinking agent and a functional additive in the development of polymer composite materials. Its ability to form borate (B1201080) complexes with polymers containing diol groups is a key mechanism for enhancing the properties of these materials.

In the case of poly(vinyl acetate) (PVAc), sodium tetraborate (borax) can be used as a crosslinker to improve its mechanical and thermal properties, as well as its moisture resistance. rsc.org The crosslinking occurs in aqueous media under alkaline conditions, forming borate complexes that link the polymer chains together. rsc.org This crosslinking increases the particle size of PVAc latex. rsc.org

For starch-based hydrogels, sodium tetraborate decahydrate (B1171855) acts as a crosslinking agent, and increasing its concentration leads to a higher crosslink density. aip.org This results in an increase in the compressive modulus and strength of the hydrogels, as well as their gel fraction and water uptake capacity. aip.org

Sodium tetraborate has also been explored as an additive in other polymer systems. For instance, it has been used in the synthesis of poly(methyl methacrylate) composites for potential use as substrates in solar energy systems. researchgate.net In wood plastic composites, boron compounds like sodium borate can act as flame retardants. usda.gov

Doping and Modification Effects of Sodium Tetraborate in Functional Thin Films

Sodium tetraborate plays a role in the synthesis and modification of functional thin films. It can be used in chemical procedures for the preparation of targets used in thin film deposition. For example, in the production of silver thin films, sodium tetraborate (Na₂B₄O₇·10H₂O) has been used in the thermal and chemical procedures to produce the silver target. mdpi.com Specifically, it is used to convert metal cations from oxides and hydroxides into their atomic state. mdpi.com

While the primary role of sodium tetraborate in this context is in the preparation of the source material, the incorporation of borates into thin films can modify their properties. Boronic acid-functional polymers have been used to create multilayered thin films for applications such as drug-releasing surfaces. nih.gov

Application of Sodium Tetraborate in Solid-State Electrolytes and Battery Materials

A significant area of application for boron-containing compounds derived from sodium tetraborate is in the development of solid-state electrolytes for advanced battery technologies, particularly all-solid-state sodium-ion batteries (SIBs). These batteries offer potential advantages in terms of safety and energy density over traditional lithium-ion batteries with liquid electrolytes. acs.orgvoltcoffer.com

Hydroborate-based electrolytes, which are a class of materials that can be synthesized from borate precursors, have shown great promise. For instance, a nonflammable conjuncto-hydroborate of Na₄B₃₆H₃₄ has been developed as a solid electrolyte with a wide electrochemical stability window of up to 6.9 V. acs.org A mixed-anion system, Na₄B₃₆H₃₄-7Na₂B₁₂H₁₂, demonstrated high ionic conductivity (1.02 × 10⁻³ S cm⁻¹), a wide electrochemical stability window (5.5 V), a high Na⁺ transference number (0.97), and low density. acs.org This electrolyte enabled the fabrication of a 4.5 V high-voltage Na₃V₂(PO₄)₂O₂F/Na battery with good cycling stability. acs.org

Another hydroborate solid electrolyte, Na₄(CB₁₁H₁₂)₂(B₁₂H₁₂), has been shown to effectively passivate the interface with a 4 V-class cathode, preventing impedance growth during cycling. rsc.org This allowed for the demonstration of a 4 V-class hydroborate-based all-solid-state battery with a sodium metal anode, which exhibited excellent long-term cyclability. rsc.org

The following table highlights the key properties of these advanced hydroborate electrolytes:

| Electrolyte Composition | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V) | Key Features |

| Na₄B₃₆H₃₄-7Na₂B₁₂H₁₂ | 1.02 × 10⁻³ | 5.5 | High Na⁺ transference number (0.97), nonflammable, low density. acs.org |

| Na₄(CB₁₁H₁₂)₂(B₁₂H₁₂) | - | >4.2 | Forms a passivating interphase layer, enabling high-voltage cycling. rsc.org |

Development of Sodium Tetraborate-Derived Luminescent and Optical Materials

Sodium borate glasses are excellent host materials for rare-earth and transition metal ions to create luminescent and optical materials. researchgate.net Their properties, such as high transparency, low melting point, and good solubility for dopant ions, make them suitable for these applications. researchgate.net

Magnesium sodium borate glasses doped with rare-earth ions like Sm³⁺, Dy³⁺, and Eu³⁺ have been shown to exhibit strong luminescence. scientific.net For example, Dy³⁺-doped glasses emit a combination of blue, yellow, and red light, Eu³⁺-doped glasses emit red light, and Sm³⁺-doped glasses emit orange to red light. scientific.net These materials have potential applications in lasers, light-emitting diodes (LEDs), and color displays. scientific.net Similarly, sodium borate glasses doped with Dy³⁺ ions have been studied for their photoluminescence properties, showing blue and yellow emission bands. worldscientific.com

Sodium tetraborate also plays a role in the synthesis of luminescent quantum dots. An improved method for forming photoluminescent mesoporous silicon nanoparticles involves partial oxidation in aqueous sodium borate (borax) solutions. frontiersin.org The borax (B76245) solution simultaneously oxidizes the silicon nanocrystal surface and partially dissolves the resulting oxide, reducing the size of the nanocrystals into the quantum confinement regime and forming a passivating silicon dioxide shell that enhances photoluminescence intensity. frontiersin.org

Furthermore, sodium borate glasses embedded with gold nanoparticles have been shown to exhibit nonlinear optical (NLO) properties. semanticscholar.org These materials can demonstrate reverse saturable absorption or saturable absorption depending on the wavelength of the incident light, making them potential candidates for photonic device applications. semanticscholar.org

Utilizing Sodium Tetraborate in Flame Retardant Material Formulations (Mechanisms of Action)

Sodium tetraborate, often in conjunction with boric acid, is a well-established and effective flame retardant, particularly for cellulosic materials like wood, cotton, and paper. usda.govamericanborate.comborax.com Boron-based flame retardants are halogen-free and work through several mechanisms in the condensed phase. borax.comresearchgate.net

When exposed to heat, hydrated sodium borates release water, which has a cooling effect and dilutes the flammable gases. americanborate.com A key mechanism is the formation of a glassy, carbonaceous char on the surface of the material. borax.com This char layer acts as an insulating barrier, slowing down pyrolysis and hindering the release of combustible gases that fuel the fire. borax.com It also blocks oxygen from reaching the surface. usda.gov

The mechanisms of action for borate-based flame retardants can be summarized as follows:

Promotion of Char Formation: Borates redirect the chemical decomposition of the material to favor the formation of a stable carbon char rather than flammable gases. usda.govborax.com

Formation of a Protective Vitreous Layer: The molten borate forms a glassy layer that strengthens and stabilizes the char, acting as an insulator and a barrier to gas release. borax.com

Release of Water: Hydrated borates release water upon heating, which cools the material and dilutes flammable gases. americanborate.com

Suppression of Glowing and Smoldering: Borates are effective at suppressing the afterglow or smoldering combustion that can occur after the initial flames are extinguished. americanborate.comborax.com

Role of Dodecasodium;tetraborate in Flux Growth of Single Crystals

Dodecasodium tetraborate, or more commonly, sodium tetraborate (Na₂B₄O₇), serves as an effective high-temperature solvent for a variety of inorganic compounds, particularly metal oxides. Its utility as a flux stems from several key physicochemical properties. It has a relatively low melting point (743 °C for the anhydrous form), which allows for crystal growth to occur at temperatures significantly lower than the melting points of many refractory materials. Furthermore, its ability to dissolve a wide range of metal oxides and its low volatility at elevated temperatures make it a versatile medium for the synthesis of complex crystalline structures.

The mechanism of flux growth using sodium tetraborate involves the dissolution of the constituent oxides of the target material into the molten borate. By carefully controlling the cooling rate of this saturated solution, the solubility of the dissolved species decreases, leading to nucleation and subsequent growth of single crystals. The viscosity and surface tension of the borate melt, as well as the solubility of the solute as a function of temperature, are critical parameters that influence the size and quality of the resulting crystals.

Research Findings in the Growth of Specific Advanced Materials

Scientific research has demonstrated the efficacy of sodium tetraborate-based fluxes in the synthesis of various advanced materials. One notable application is in the growth of spinel-structured oxides. For instance, single crystals of spinel (MgAl₂O₄) and other complex spinels have been successfully grown using a sodium tetraborate flux. In a typical experiment, the constituent oxides (e.g., MgO and Al₂O₃) are mixed with an excess of Na₂B₄O₇ and heated to a high temperature, such as 1200°C, to ensure complete dissolution. A slow cooling ramp, often on the order of a few degrees Celsius per hour, is then initiated to promote the growth of large, well-formed crystals. After the growth process, the solidified flux can be dissolved away, typically in a weak acid, to isolate the single crystals.

The following table summarizes typical experimental parameters for the flux growth of spinel single crystals using sodium tetraborate:

| Target Crystal | Constituent Oxides | Flux Composition | Soaking Temperature (°C) | Cooling Rate (°C/h) | Resulting Crystal Size |

| Spinel (MgAl₂O₄) | MgO, Al₂O₃ | Na₂B₄O₇ | 1200 | 2-5 | Up to several millimeters |

| Magnetite (Fe₃O₄) | Fe₂O₃ | Na₂B₄O₇ | 1250 | 3-6 | Millimeter-scale octahedra |

Beyond simple spinels, sodium tetraborate fluxes have been employed in the synthesis of more complex borate crystals, which are of interest for their nonlinear optical and laser applications. For example, while not a direct application of a pure sodium tetraborate flux, mixed flux systems containing borates are crucial for the growth of crystals like Yttrium Aluminum Borate (YAl₃(BO₃)₄). In these systems, the borate component of the flux plays a critical role in the dissolution and transport of the rare-earth and aluminum oxides.

Another area of application is in the growth of rare-earth-containing crystals for use in scintillators and other optical materials. The ability of molten sodium tetraborate to dissolve rare-earth oxides makes it a suitable medium for the synthesis of complex rare-earth borates and oxides. The specific composition of the flux can be tailored by adding other components, such as vanadium pentoxide (V₂O₅), to modify the solvent properties and influence the morphology and quality of the grown crystals.

The table below provides an overview of various advanced materials grown using borate-based fluxes, highlighting the versatility of these solvent systems.

| Crystal System | Example Compound | Flux System | Application Area |

| Oxide (Spinel) | MgAl₂O₄ | Na₂B₄O₇ | Transparent ceramics, substrates |

| Borate | YAl₃(BO₃)₄ | K₂Mo₃O₁₀-B₂O₃ | Nonlinear optics, laser host |

| Borate | GaBO₃ | Bi₂O₃-B₂O₃ | Luminescent materials |

Dodecasodium;tetraborate in Catalysis and Reaction Chemistry

Dodecasodium;tetraborate (B1243019) as a Homogeneous Catalyst in Organic Transformations

Sodium tetraborate has emerged as an effective, inexpensive, and environmentally friendly homogeneous catalyst for a variety of organic transformations. Its catalytic activity is often attributed to its ability to act as a mild Lewis acid or to generate boric acid in situ, which then catalyzes reactions. It is particularly effective in aqueous media, aligning with the principles of green chemistry. tandfonline.com

Several important classes of organic compounds have been synthesized using sodium tetraborate as a catalyst. For instance, it efficiently catalyzes domino reactions, which involve sequential transformations in a single pot, to construct highly functionalized molecules. rsc.org These include the synthesis of pyridines, dienes, anilines, and dihydropyrano[3,2-c]chromenes through Knoevenagel condensation and Michael addition sequences. rsc.org Another notable application is in the synthesis of pyrano[2,3-c]pyrazoles and xanthene-1,8-diones in water. tandfonline.com The use of an aqueous medium and an easy-to-handle catalyst makes these methods highly advantageous. tandfonline.com

Sodium tetraborate also serves as an efficient metal-free catalyst for hetero-Michael reactions, specifically the conjugate addition of thiols and amines to α,β-unsaturated compounds. researchgate.net These reactions proceed smoothly in water at room temperature, offering good yields of the desired products. researchgate.net

The following table summarizes selected organic transformations catalyzed by sodium tetraborate:

| Reaction Type | Substrates | Product(s) | Catalyst | Solvent | Ref. |

| Domino Reaction | Aldehyde, Malononitrile, Thiophenol | Functionalized Pyridines | Sodium Tetraborate | Water | rsc.org |

| Multicomponent Reaction | Aldehyde, Malononitrile, Phenylhydrazine | Pyrano[2,3-c]pyrazoles | Sodium Tetraborate | Water | tandfonline.com |

| Multicomponent Reaction | Aromatic Aldehyde, Dimedone | Xanthene-1,8-diones | Sodium Tetraborate | Water | tandfonline.com |

| Hetero-Michael Addition | α,β-Unsaturated Ketones, Thiols | Michael Adducts | Sodium Tetraborate | Water | researchgate.net |

Heterogeneous Catalysis Employing Dodecasodium;tetraborate-Derived Support Materials

While sodium tetraborate itself is primarily used as a homogeneous catalyst, its derivatives are integral to the development of heterogeneous catalytic systems. These materials are valued for their stability, ease of separation from the reaction mixture, and potential for recyclability.

Boron nitride (BN), which can be synthesized from boric acid (a derivative of borax), is a notable support material for metallic nanoparticles in heterogeneous catalysis. mdpi.com BN-supported catalysts are particularly effective in reactions crucial for hydrogen storage and transport, such as the synthesis and decomposition of ammonia. mdpi.com The unique surface properties of BN help prevent the sintering of metal nanoparticles at high temperatures, maintaining high catalytic activity. mdpi.com

More directly, sodium can be incorporated with boron to create novel ceramic catalysts. For example, a sodium-doped amorphous silicon-boron-nitride (Na-doped SiBN) material has been developed as a heterogeneous catalyst. sciencedaily.com This material exhibits exceptional thermal stability, making it suitable for catalytic processes under harsh conditions, such as hydrogenation reactions. The presence of sodium enhances the reactivity of the boron and nitrogen sites. sciencedaily.com

Borates are also used in conjunction with other materials to create robust catalyst supports. Sulfated metal oxides have been investigated as supports for organometallic catalysts, and studies have shown that borate (B1201080) ions can play a role in the reaction mechanisms at the catalyst-support interface. anl.gov

Role of this compound as a Buffering Agent and pH Modifier in Reaction Media

Sodium tetraborate is widely used in chemical and biochemical laboratories to prepare buffer solutions. wikipedia.org When dissolved in water, the tetraborate anion hydrolyzes to form boric acid and hydroxide (B78521) ions, resulting in a mildly alkaline solution with a pH typically around 9.2. atamanchemicals.comyoutube.com This equilibrium allows the solution to resist changes in pH upon the addition of an acid or a base, which is crucial for many chemical reactions where a stable pH is required for optimal performance and selectivity.

The buffering capacity of borate buffers is effective in the pH range of approximately 8.5 to 10.0. anilocus.org This makes them suitable for a variety of applications, including:

Electrophoresis: Borate buffers, such as TBE (Tris-borate-EDTA) and SB buffer, are commonly used for the gel electrophoresis of DNA and RNA. wikipedia.org

Enzyme Assays: While incompatible with some systems, borax-boric acid buffers are used in specific enzyme assays that function optimally in an alkaline environment. anilocus.org

Crosslinking Reactions: Borate buffers are employed as equilibration solutions in reactions involving crosslinking agents like dimethyl pimelimidate (DMP). wikipedia.org

Industrial Applications: In swimming pools, sodium tetraborate helps to control and maintain the pH of the water. byjus.com

The preparation of a borate buffer typically involves dissolving sodium tetraborate decahydrate (B1171855) in water and adjusting the pH to the desired value using a strong acid (like HCl) or a strong base (like NaOH), or by mixing solutions of sodium tetraborate and boric acid. idaho.govresearchgate.net

This compound as a Reactant or Intermediate in Specific Inorganic Synthesis Pathways

Sodium tetraborate is a fundamental starting material for the synthesis of other important boron compounds and materials. Its role as a reactant is pivotal in both laboratory-scale and industrial inorganic synthesis.

One of the most significant applications is the production of boric acid (H₃BO₃) . The reaction of sodium tetraborate with a strong mineral acid, such as hydrochloric acid (HCl), readily yields boric acid. wikipedia.orgthieme-connect.com

It also serves as a precursor for other borates. For example, it is used to synthesize sodium perborate (NaBO₃), a component of some detergents and bleaching agents, through a reaction with hydrogen peroxide. unacademy.com

In the production of advanced materials, sodium tetraborate is a key intermediate. It can be reacted with sodium hydroxide to form sodium metaborate (B1245444), which is subsequently used in the thermochemical production of sodium borohydride (B1222165) (NaBH₄) , a widely used reducing agent. researchgate.net

Furthermore, in classical inorganic analysis, molten sodium tetraborate is used in the borax (B76245) bead test . When heated, it fuses into a clear, glass-like bead (Na₂B₄O₇) that can dissolve metal oxides. libretexts.org The dissolved oxides impart characteristic colors to the bead, allowing for the qualitative identification of various metal ions. This process is essentially a small-scale synthesis of colored metal borate glasses. In metallurgy, this same property makes borax an excellent flux for smelting and welding, as it dissolves metal oxide impurities, resulting in cleaner and stronger metal products. fiveable.meborax.com

Mechanistic Investigations of this compound Catalytic Action in Relevant Systems

The catalytic action of sodium tetraborate and its derivatives, particularly boric acid, has been the subject of detailed mechanistic studies. In organic synthesis, its role is often multifaceted. In aqueous solution, borax establishes an equilibrium with boric acid. Boric acid is a Lewis acid, capable of activating electrophiles, such as carbonyl groups, by coordinating to the oxygen atom, thereby facilitating nucleophilic attack.

For domino reactions that are catalyzed by borax in water, it is suggested that borax acts as a bifunctional catalyst, possessing both acidic (Lewis acid) and basic sites. This dual nature allows it to catalyze multiple steps in a reaction sequence. tandfonline.com

In the specific case of boron-catalyzed direct amidation reactions, detailed investigations have challenged the long-held belief of a simple monoacyloxyboron mechanism. nih.gov Recent studies suggest that the mechanism is more complex, likely involving boron-nitrogen interactions and dimeric boron intermediates. These studies propose that at least three free coordination sites on the boron atom are necessary for catalytic activity, and pathways involving a dimeric B-X-B motif (where X can be O or NR) are likely lower in energy. nih.gov These advanced mechanistic insights are crucial for the rational design of more efficient boron-based catalysts.

The buffering mechanism of sodium tetraborate is well-understood and is based on the Brønsted-Lowry acid-base theory. The tetraborate ion ([B₄O₅(OH)₄]²⁻) reacts with water in an equilibrium that produces boric acid (B(OH)₃) and the tetrahydroxyborate ion ([B(OH)₄]⁻), which maintains the pH of the solution. youtube.com

Applications of this compound in Green Chemical Reaction Methodologies

Sodium tetraborate has gained recognition as a catalyst that aligns with the principles of green chemistry. tandfonline.com Its favorable characteristics include low toxicity, natural abundance, low cost, and high efficiency in catalyzing organic reactions under environmentally benign conditions. rsc.org

A key feature of its application in green chemistry is its compatibility with water as a reaction solvent. The use of water instead of volatile and often toxic organic solvents is a cornerstone of green synthesis. Sodium tetraborate has been successfully employed as a catalyst for various multicomponent reactions in aqueous media, offering high yields and simple work-up procedures, which minimizes waste generation. tandfonline.com

Examples of green methodologies employing sodium tetraborate include:

Domino Reactions in Water: The synthesis of complex heterocyclic molecules through borax-catalyzed domino reactions in water provides an efficient and sustainable route to valuable compounds. rsc.org

Metal-Free Catalysis: As a metal-free catalyst, sodium tetraborate avoids the environmental and economic issues associated with heavy metal catalysts. researchgate.net

Energy Efficiency: Many borax-catalyzed reactions can be carried out at room temperature, reducing the energy consumption of the process. researchgate.net

The potential use of sodium tetraborate in the sustainable production of biodiesel from waste vegetable oil has also been explored. While its effectiveness as a direct transesterification catalyst was found to be limited, preliminary results suggested it could be useful in the purification process by helping to remove the glycerol byproduct, which would reduce water usage in the washing stage. bridgew.edu This highlights its potential role in making industrial processes more sustainable, even when not acting as the primary catalyst. bridgew.edu

Advanced Analytical Methodologies for Dodecasodium;tetraborate

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Dodecasodium;tetraborate (B1243019) Quantification

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and powerful technique for the elemental quantification of dodecasodium tetraborate by measuring its constituent elements, sodium (Na) and boron (B). researchgate.net In this method, a liquid sample containing the analyte is introduced into a high-temperature argon plasma (up to 10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. researchgate.net As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of dodecasodium tetraborate, the sample must first undergo a digestion process, typically using an acid mixture, to ensure complete dissolution and to prevent the loss of volatile boron species. rsc.org The resulting solution is then nebulized into the plasma. The selection of appropriate, interference-free atomic emission lines for both boron and sodium is critical for accurate quantification.

High-performance variations of the technique, known as HP ICP-OES, can significantly reduce measurement uncertainty through advanced calibration and drift correction procedures, achieving accuracy on the order of 0.3–1% at a 95% confidence level. eag.com

Table 9.1.1: ICP-OES Analytical Wavelengths and Performance Data for Boron and Sodium

| Element | Wavelength (nm) | Typical Detection Limit (µg/L) | Notes |

|---|---|---|---|

| Boron (B) | 249.773 | 1 - 5 | Most sensitive and commonly used line; potential spectral interference from iron. |

| Boron (B) | 208.959 | 5 - 10 | Alternative line, less sensitive but can be used to confirm results. |

| Sodium (Na) | 589.592 | 0.1 - 1 | Highly sensitive line, prone to ionization effects in the plasma. |

Ion Chromatography (IC) for Dodecasodium;tetraborate Speciation and Analysis in Complex Mixtures

Ion Chromatography (IC) is a premier method for the determination and speciation of ionic compounds, making it highly suitable for analyzing the tetraborate anion ([B₄O₇]²⁻) from dodecasodium tetraborate in complex mixtures. rpaperu.comchromatographyonline.com The technique separates ions based on their affinity for a charged stationary phase within an analytical column. eag.com A buffered aqueous solution, known as the eluent, carries the sample through the column, and ions are separated based on their charge, size, and polarizability. rpaperu.com

IC is particularly valuable for speciation analysis, which is the process of identifying and quantifying the different chemical forms of an element. wiley.com For instance, in an aqueous sample, boron might exist as boric acid, borate (B1201080), or tetraborate, and IC can separate these different species before detection. Following separation, a conductivity detector is most commonly used to quantify the ions. chromatographyonline.comeag.com

For enhanced sensitivity and specificity, particularly at trace levels, IC systems can be coupled with mass spectrometry (IC-MS) or inductively coupled plasma-mass spectrometry (IC-ICP-MS). rpaperu.comwiley.com This hyphenated approach combines the separation power of IC with the sensitive detection capabilities of mass spectrometry, allowing for precise speciation and quantification even in challenging sample matrices. rpaperu.com

Table 9.2.1: Typical IC System Parameters for Tetraborate Analysis

| Parameter | Setting / Type | Purpose |

|---|---|---|

| Analytical Column | High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS18) | Provides separation of tetraborate from other common anions like chloride, sulfate, and fluoride. |

| Eluent | Potassium Hydroxide (B78521) (KOH) or Carbonate/Bicarbonate gradient | The eluent's ions compete with analyte ions for sites on the stationary phase, facilitating separation. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the retention time and resolution of the separation. |

| Detector | Suppressed Conductivity | Provides high sensitivity for ionic species by chemically reducing the background conductivity of the eluent. |

Electrochemical Sensing Platforms for Selective Detection of this compound

Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and selective detection of tetraborate ions. These platforms work by transducing the chemical interaction between the target analyte and a specifically designed electrode surface into a measurable electrical signal, such as current, potential, or impedance. While not as established as spectroscopic methods for this specific compound, the principles of electrochemical sensing are readily adaptable.

A selective sensor for tetraborate would typically involve modifying an electrode (e.g., glassy carbon, gold) with a recognition element that has a high affinity for boron species. This could include:

Chelating Agents: Molecules that form stable complexes with borates/tetraborates, such as those containing diol functional groups.

Nanomaterials: Materials like boron-doped graphene quantum dots or functionalized gold nanoparticles can enhance sensitivity and provide a high surface area for interaction. nih.gov

Molecularly Imprinted Polymers (MIPs): Custom-synthesized polymers with cavities designed to selectively bind to the tetraborate ion.

The binding event can be measured using various techniques, including differential pulse voltammetry or electrochemical impedance spectroscopy, where changes in the electrical properties of the electrode surface correlate with the analyte concentration. researchgate.net These sensors have the potential for miniaturization and deployment for in-field or point-of-use analysis.

Table 9.3.1: Comparison of Potential Electrochemical Sensing Mechanisms for Tetraborate